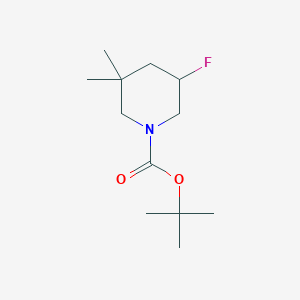
1-Piperidinecarboxylic acid, 5-fluoro-3,3-dimethyl-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperidinecarboxylic acid, 5-fluoro-3,3-dimethyl-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C12H22FNO2.
Métodos De Preparación
The synthesis of 1-Piperidinecarboxylic acid, 5-fluoro-3,3-dimethyl-, 1,1-dimethylethyl ester typically involves the esterification of 1-Piperidinecarboxylic acid with 5-fluoro-3,3-dimethyl-1,1-dimethylethyl alcohol. The reaction is usually carried out under acidic conditions with a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Análisis De Reacciones Químicas
1-Piperidinecarboxylic acid, 5-fluoro-3,3-dimethyl-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to ensure optimal reaction rates . Major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and carboxylic acids .
Aplicaciones Científicas De Investigación
1-Piperidinecarboxylic acid, 5-fluoro-3,3-dimethyl-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Piperidinecarboxylic acid, 5-fluoro-3,3-dimethyl-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Piperidinecarboxylic acid, 5-fluoro-3,3-dimethyl-, 1,1-dimethylethyl ester can be compared with similar compounds such as:
- 1-Piperidinecarboxylic acid, 4-bromo-3-fluoro-, 1,1-dimethylethyl ester
- 1-Piperidinecarboxylic acid, 4-[(chlorosulfonyl)methyl]-4-fluoro-, 1,1-dimethylethyl ester
- 1-Piperidinecarboxylic acid, 2-[1-[3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoyl]-3-hydroxy-3-azetidinyl]-, 1,1-dimethylethyl ester
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific fluorine substitution, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
1196712-26-1 |
|---|---|
Fórmula molecular |
C12H22FNO2 |
Peso molecular |
231.31 g/mol |
Nombre IUPAC |
tert-butyl 5-fluoro-3,3-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H22FNO2/c1-11(2,3)16-10(15)14-7-9(13)6-12(4,5)8-14/h9H,6-8H2,1-5H3 |
Clave InChI |
UPSXVADQSRREMF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CN(C1)C(=O)OC(C)(C)C)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(azepan-1-ylsulfonyl)-N-[(E)-1,3-benzodioxol-5-ylmethylidene]aniline](/img/structure/B14799010.png)
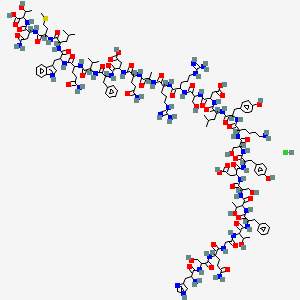
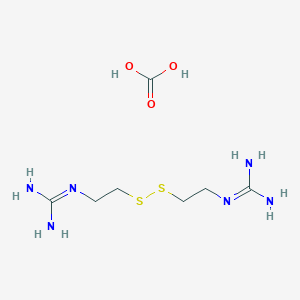
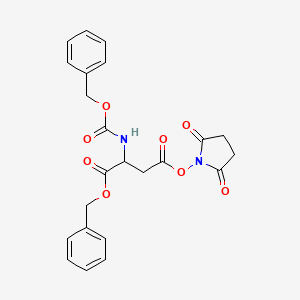
![(5S,6S,15R,16S,28R)-21-chloro-15,16,33,33-tetramethyl-24-methylidene-10-prop-1-en-2-yl-7,11,32-trioxa-18-azadecacyclo[25.4.2.02,16.05,15.06,8.06,12.017,31.019,30.022,29.025,28]tritriaconta-17(31),19,21,29-tetraene-5,9,28-triol](/img/structure/B14799025.png)
![1H-1,2,4-Triazole-1-propanoic acid, 3-[3,5-bis(trifluoromethyl)phenyl]-alpha,beta-dibromo-, 1-methylethyl ester](/img/structure/B14799026.png)
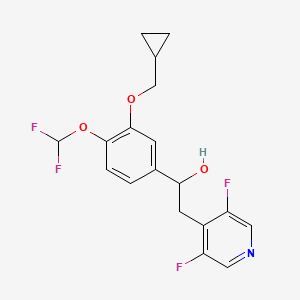
![N-{(E)-[4-(propan-2-yl)phenyl]methylidene}-4-(trifluoromethoxy)aniline](/img/structure/B14799049.png)
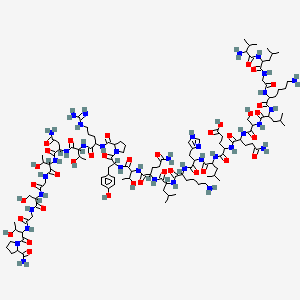
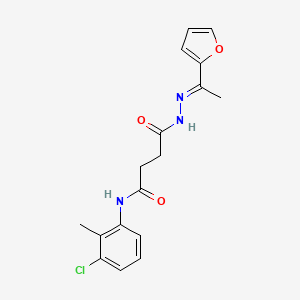
![12,13-Didehydro-6-methyl-4-phenyl-2H-benzo[c]pyrano[2,3-i][1]benzazocine-2,7(6H)-dione](/img/structure/B14799071.png)
![N'~1~,N'~4~-bis[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]butanedihydrazide](/img/structure/B14799072.png)
![Heptanoic acid, 3-methoxy-5-methyl-4-[methyl[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, [3R-(3R*,4S*,5R*)]-(9CI)](/img/structure/B14799074.png)
![2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14799077.png)
